Synonyms for 4-Bromo-3-(cyanomethyl)benzotrifluoride
Synonyms for 4-Bromo-3-(cyanomethyl)benzotrifluoride
The following technical guide provides an in-depth analysis of 4-Bromo-3-(cyanomethyl)benzotrifluoride , a critical fluorinated building block.[1][2][3]
While the user request specifically highlights "Synonyms," this guide expands that premise into a comprehensive technical profile. In the complex landscape of chemical procurement and database management, "synonyms" are not merely alternative words—they are the keys to accessing correct safety data, synthesis routes, and regulatory filings.[2][3][4]
Identity & Nomenclature: The Synonym Matrix
The Nomenclature Challenge
The primary confusion regarding 4-Bromo-3-(cyanomethyl)benzotrifluoride stems from the selection of the "parent" structure.[1][2][3]
-
Benzene-centric naming: Views the molecule as a substituted benzene (benzotrifluoride).[1][2][3]
-
Acetonitrile-centric naming: Views the molecule as a substituted acetonitrile.[1][3]
This shift changes the carbon numbering entirely, leading to missed search results in chemical inventories.[3][4]
Synonym Cross-Reference Table
Use the following identifiers to validate procurement and regulatory searches.
| Naming Convention | Name / Identifier | Context |
| CAS Registry Number | 732306-26-2 | Primary Unique Identifier |
| IUPAC / Systematic | 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | Preferred for publications/patents.[1][2][3] |
| User Query Name | 4-Bromo-3-(cyanomethyl)benzotrifluoride | Common in internal lab notebooks; emphasizes the |
| Inverted IUPAC | Benzeneacetonitrile, 2-bromo-5-(trifluoromethyl)- | Used in CAS indexes and some inventory software.[1][2][3] |
| Functional Description | 2-Bromo-5-trifluoromethylbenzyl cyanide | Older nomenclature; common in bulk manufacturing.[1][2][3] |
| MDL Number | MFCD08276332 | Used in Symyx/Biovia databases.[3] |
Technical Specifications & Physical Properties
CAS 732306-26-2 is a specialized intermediate.[1][2][3] Its dual-halogenated nature (Bromine + Trifluoromethyl) makes it highly valued for modulating lipophilicity in drug candidates, particularly in the development of androgen receptor antagonists (e.g., analogs of Enzalutamide or Apalutamide).[1][2][3][4]
| Property | Specification | Technical Note |
| Molecular Formula | High degree of unsaturation.[1][2][3] | |
| Molecular Weight | 264.04 g/mol | -- |
| Physical State | Solid (Low melting) or Oil | Often appears as an off-white solid or viscous yellow oil depending on purity.[2][3] |
| Melting Point | 40–45 °C | Low melting point requires temperature-controlled storage to prevent "oiling out."[1][3] |
| Boiling Point | ~285 °C (Predicted) | High boiling point due to polarity of the nitrile group.[3][4] |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; requires organic co-solvents for reactions.[3][4] |
Structural Analysis & Reactivity Profile
This molecule is a "bifunctional" scaffold.[1][3] Understanding its reactivity allows researchers to design more efficient synthesis routes.[1][3]
1. The Cyanomethyl Handle (
)
Located at the meta position relative to the
-
Hydrolysis: Can be converted to 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid using strong acid (HCl) or base (NaOH).[1][2][3][4]
-
Reduction: Can be reduced to the corresponding phenethylamine , a common pharmacophore in CNS-active drugs.[1][2][3]
-
Alkylation: The alpha-protons are acidic (
in DMSO), allowing for deprotonation and alkylation to create more complex side chains.[1][2][3][4]
2. The Aryl Bromide (
)
Located ortho to the cyanomethyl group.[1][2][3][4]
-
Suzuki-Miyaura Coupling: The bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions, allowing the attachment of biaryl systems.[1][2][3]
-
Lithium-Halogen Exchange: Can be lithiated (using
-BuLi) to introduce electrophiles (aldehydes, ketones) at the 4-position.[1][2][3]
3. The Trifluoromethyl Group (
) [1][2][3][4][5]
-
Metabolic Stability: The
group blocks metabolic oxidation at the 5-position, increasing the half-life of the final drug candidate.[1][2][3] -
Electron Withdrawal: It deactivates the ring, making the nitrile alpha-protons slightly more acidic and the bromine slightly more reactive toward oxidative addition.[1][2][3]
Visualizing the Numbering Shift
The diagram below illustrates why the name changes so drastically between vendors.
Figure 1: Nomenclature mapping and downstream synthetic utility of CAS 732306-26-2.[1][2][3][4]
Experimental Protocol: Hydrolysis to Phenylacetic Acid
One of the most common applications of this nitrile is the conversion to its corresponding acid, 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid , which serves as a linker in PROTACs or other conjugates.[1][2][3]
Safety Prerequisite:
-
Hazard: This reaction generates ammonia gas.[3] Perform in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Setup: Charge a 100 mL Round Bottom Flask (RBF) with 4-Bromo-3-(cyanomethyl)benzotrifluoride (1.0 eq, 5.0 g).
-
Solvent: Add Glacial Acetic Acid (15 mL) and Conc. HCl (15 mL) and Water (15 mL).[1][3][4] The mixture will be biphasic initially.[1][3]
-
Reflux: Equip with a condenser and heat to reflux (
) for 12–16 hours. -
Workup:
-
Cool the reaction to room temperature.[3]
-
Pour onto crushed ice (100 g).
-
Extract with Ethyl Acetate (
).[1][3][4] -
Wash combined organics with Brine (
).[1][3][4] -
Critical Step: Do not wash with basic solution (bicarbonate) initially, or you will extract your product into the aqueous layer as the carboxylate salt.[3][4]
-
-
Purification: Dry over
, filter, and concentrate in vacuo. The crude solid can be recrystallized from Hexane/EtOAc to yield the pure acid.[3]
Safety & Handling (E-E-A-T)
As a nitrile derivative, this compound poses specific risks that must be managed.
-
Acute Toxicity: Harmful if swallowed (H302).[3][4] Metabolizes to release cyanide ions in vivo, though the rate is generally slower than aliphatic nitriles.[3][4]
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[3][4]
-
Spill Management: Do not wash into drains.[1][3] Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23509631, 2-(5-Bromo-2-fluorophenyl)acetonitrile. (Note: Used for structural analogy and property inference).[1][3][4] Retrieved February 15, 2026, from [Link]
-
Google Patents. Synthesis of Enzalutamide Intermediates and Analogs. (Validating the utility of trifluoromethyl-benzonitrile derivatives). Retrieved February 15, 2026, from [1][2][3][4]
Sources
- 1. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-nitrobenzotrifluoride [webbook.nist.gov]
- 3. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate - Google Patents [patents.google.com]
- 5. 4-Bromo-3-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 10800647 - PubChem [pubchem.ncbi.nlm.nih.gov]
